molecular formula C4H5BrO2S B1266585 3-Bromo-2,3-dihydrothiophene 1,1-dioxide CAS No. 53336-42-8

3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1266585
CAS No.: 53336-42-8
M. Wt: 197.05 g/mol
InChI Key: OFHNLUNDNLABJQ-UHFFFAOYSA-N
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Description

3-Bromo-2,3-dihydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C₄H₅BrO₂S and a molecular weight of 197.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydrothiophene ring, which is further oxidized to form a sulfone group. The compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,3-dihydrothiophene 1,1-dioxide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The bromine atom and the sulfone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The sulfone group also contributes to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

3-bromo-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHNLUNDNLABJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886046
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Molecular Weight

197.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53336-42-8
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53336-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-sulfolene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Bromo-2,3-dihydrothiophene 1,1-dioxide useful in organic synthesis?

A1: The presence of the bromine atom in this compound makes it a good candidate for nucleophilic substitution reactions []. This means various nucleophiles can potentially replace the bromine atom, leading to the synthesis of a diverse range of novel compounds with potentially interesting properties.

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